(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-14-11-16(24)8-9-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)12-15-5-3-7-20(28-2)21(15)30-23/h3,5,7-9,11-12,17H,4,6,10,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCNPWXAOEQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the imino group: This step involves the reaction of the chromene core with an appropriate amine or imine precursor.
Functionalization with the tetrahydrofuran-2-ylmethyl group: This step involves the attachment of the tetrahydrofuran moiety through a suitable coupling reaction.
Final modifications: Introduction of the methoxy and chloro groups through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tetrahydrofuran moieties.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy or tetrahydrofuran groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Due to its potential biological activities, the compound may be investigated as a lead compound for the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Variations in Chromene Derivatives
Chromene-based compounds often differ in substituent patterns, which critically affect their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 8-methoxy group (electron-donating) contrasts with 6,8-dichloro substituents (electron-withdrawing) in ’s compound, leading to differences in aromatic ring reactivity and solubility .
- Amide vs. Thiosemicarbazide : The tetrahydrofuran-amide group in the target compound likely engages in stronger hydrogen bonding compared to thiosemicarbazides (), affecting crystal packing and bioavailability .
Spectroscopic and Crystallographic Analysis
Infrared (IR) and Raman Spectroscopy
- Target Compound : Expected IR peaks include C=O stretch (~1680 cm⁻¹, carboxamide), N-H bend (~1550 cm⁻¹), and OCH₃ stretch (~2850 cm⁻¹). The absence of S-H or C≡N groups distinguishes it from thiosemicarbazides () .
- Compound : Dichloro substituents would show C-Cl stretches (~600–750 cm⁻¹), while the fluorophenyl group exhibits C-F vibrations (~1250 cm⁻¹) .
Hydrogen Bonding and Crystal Packing
- The tetrahydrofuran-amide group in the target compound can act as both hydrogen bond donor (N-H) and acceptor (C=O), facilitating layered or helical crystal architectures via Etter’s graph set analysis (e.g., D or C motifs) .
- In contrast, ’s thiosemicarbazide forms N-H···S and N-H···O bonds, leading to dimeric or chain-like supramolecular structures .
Biological Activity
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound can be described by its complex structure which includes:
- A chromene backbone
- An imine functional group
- A methoxy group
- A tetrahydrofuran moiety
This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, disrupting the normal cell division process .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Inhibition of Gram-positive and Gram-negative Bacteria : The minimum inhibitory concentration (MIC) values suggest effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.
- Receptor Modulation : It might interact with cellular receptors, leading to altered signaling pathways that result in reduced cell viability and increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels could contribute to its anticancer and antimicrobial activities by inducing oxidative stress in target cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
- Antimicrobial Efficacy Assessment : In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by Staphylococcus aureus. Results showed a marked improvement in patient outcomes compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
